molecular formula C30H52O4 B3260139 Protopanaxatriol (PPT)

Protopanaxatriol (PPT)

Cat. No.: B3260139
M. Wt: 476.7 g/mol
InChI Key: SHCBCKBYTHZQGZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Protopanaxatriol can be synthesized through enzymatic methods. One such method involves the use of recombinant bacterial β-glucosidase, which hydrolyzes ginsenosides Re and Rg1 to produce protopanaxatriol . The optimal conditions for this enzymatic reaction are pH 7.0 and 37°C .

Industrial Production Methods

In industrial settings, protopanaxatriol can be produced using yeast cell factories. By expressing protopanaxatriol synthase from Panax ginseng and UGT109A1 from Bacillus subtilis in Saccharomyces cerevisiae, protopanaxatriol can be synthesized with a titer of 7.0 mg/L . This method provides a viable route for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Protopanaxatriol undergoes various chemical reactions, including oxidation and glycosylation. The oxidation of protopanaxadiol to protopanaxatriol is catalyzed by the enzyme cytochrome P450 CYP716A53v2 .

Common Reagents and Conditions

The oxidation reaction typically involves the use of cytochrome P450 enzymes under in vitro conditions. The chemical structures of the products are confirmed using liquid chromatography–atmospheric pressure chemical ionization mass spectrometry (LC/APCIMS) .

Major Products Formed

The major product formed from the oxidation of protopanaxadiol is protopanaxatriol .

Mechanism of Action

Protopanaxatriol exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Protopanaxatriol is similar to other ginsenosides, such as protopanaxadiol and various protopanaxatriol-type saponins. it is unique due to its specific pharmacological activities and molecular targets . Similar compounds include:

Protopanaxatriol stands out due to its specific neuroprotective and anti-inflammatory effects, making it a valuable compound for various therapeutic applications.

Properties

IUPAC Name

17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O4/c1-18(2)10-9-13-30(8,34)19-11-15-28(6)24(19)20(31)16-22-27(5)14-12-23(33)26(3,4)25(27)21(32)17-29(22,28)7/h10,19-25,31-34H,9,11-17H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCBCKBYTHZQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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